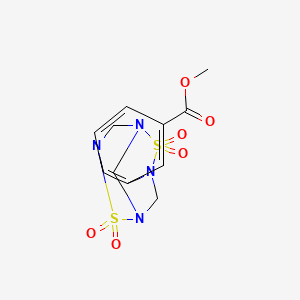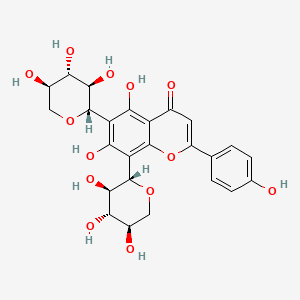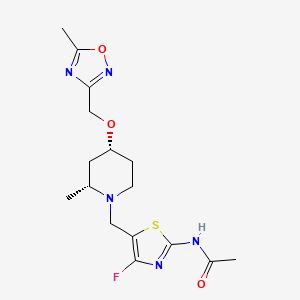
O-GlcNAcase-IN-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-GlcNAcase-IN-4 is a compound that inhibits the enzyme O-GlcNAcase. O-GlcNAcase is responsible for removing O-linked N-acetylglucosamine (O-GlcNAc) from proteins, a process known as O-GlcNAcylation. This post-translational modification plays a crucial role in regulating various cellular processes, including transcription, translation, and signal transduction. Dysregulation of O-GlcNAcylation has been linked to several diseases, including cancer, neurodegenerative disorders, and diabetes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of O-GlcNAcase-IN-4 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process to produce larger quantities of the compound. This often requires optimization of reaction conditions, purification methods, and quality control measures to ensure consistency and safety. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality control .
Analyse Chemischer Reaktionen
Types of Reactions: O-GlcNAcase-IN-4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its inhibitory activity against O-GlcNAcase .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from these reactions are typically derivatives of this compound with enhanced inhibitory activity or improved pharmacokinetic properties. These derivatives are often tested for their efficacy in inhibiting O-GlcNAcase and their potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
O-GlcNAcase-IN-4 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of O-GlcNAcylation and its role in cellular processes. In biology, it helps researchers understand the regulation of protein function and the impact of O-GlcNAcylation on various biological pathways. In medicine, this compound is being investigated as a potential therapeutic agent for diseases associated with dysregulated O-GlcNAcylation, such as cancer and neurodegenerative disorders .
Wirkmechanismus
O-GlcNAcase-IN-4 exerts its effects by inhibiting the activity of O-GlcNAcase, thereby preventing the removal of O-GlcNAc from proteins. This inhibition leads to an accumulation of O-GlcNAcylated proteins, which can alter their function and stability. The molecular targets of this compound include various proteins involved in cellular signaling, transcription, and metabolism. The pathways affected by this inhibition are diverse and can have significant implications for cell function and disease progression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to O-GlcNAcase-IN-4 include other O-GlcNAcase inhibitors such as Thiamet-G and PUGNAc. These compounds also inhibit O-GlcNAcase but may differ in their potency, selectivity, and pharmacokinetic properties .
Uniqueness: this compound is unique in its specific inhibitory activity and its potential therapeutic applications. Compared to other O-GlcNAcase inhibitors, it may offer advantages in terms of efficacy, stability, and safety. Its unique chemical structure allows for targeted inhibition of O-GlcNAcase, making it a valuable tool for research and potential therapeutic development .
Eigenschaften
Molekularformel |
C16H22FN5O3S |
|---|---|
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
N-[4-fluoro-5-[[(2R,4R)-2-methyl-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]piperidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C16H22FN5O3S/c1-9-6-12(24-8-14-19-11(3)25-21-14)4-5-22(9)7-13-15(17)20-16(26-13)18-10(2)23/h9,12H,4-8H2,1-3H3,(H,18,20,23)/t9-,12-/m1/s1 |
InChI-Schlüssel |
FRVXHWNHGWUTQO-BXKDBHETSA-N |
Isomerische SMILES |
C[C@@H]1C[C@@H](CCN1CC2=C(N=C(S2)NC(=O)C)F)OCC3=NOC(=N3)C |
Kanonische SMILES |
CC1CC(CCN1CC2=C(N=C(S2)NC(=O)C)F)OCC3=NOC(=N3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


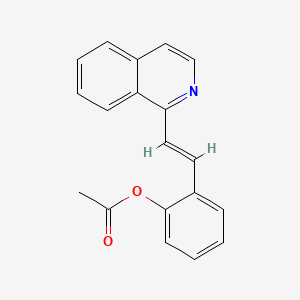
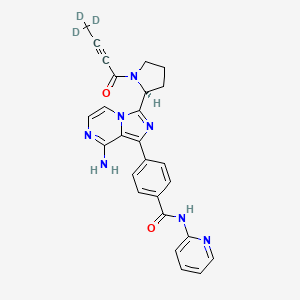

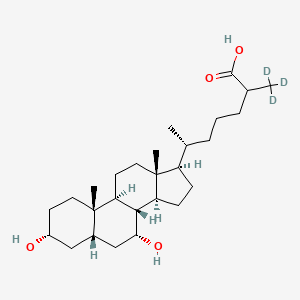


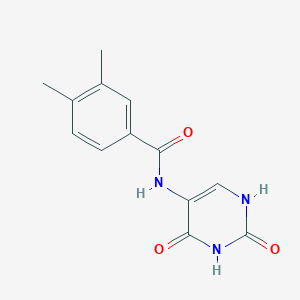


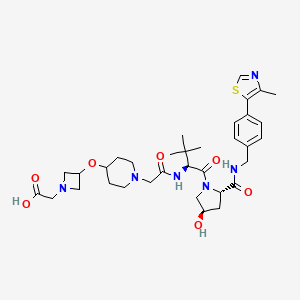
![N-cyclohexylcyclohexanamine;(2R,3R)-3-hydroxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid](/img/structure/B12373068.png)
